molecular formula C₂₄H₃₁NaO₉ B053783 Estriol 3-(beta-D-glucuronide) sodium salt CAS No. 15087-06-6

Estriol 3-(beta-D-glucuronide) sodium salt

Cat. No. B053783
CAS RN: 15087-06-6
M. Wt: 487.5 g/mol
InChI Key: OMEVKFHIFIXRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of estriol conjugates, including estriol 3-(beta-D-glucuronide) sodium salt, involves complex biochemical processes. A detailed synthesis pathway for a related sulfoglucuronide derivative of estriol was described by Joseph et al. (1969), utilizing direct condensation methods and selective removal techniques to achieve the desired compound (Joseph, Dusza, Cantrall, & Bernstein, 1969). Numazawa et al. (1981) also presented an efficient synthesis of estriol 16-glucuronide, a closely related compound, highlighting the key reactions involved in its formation (Numazawa, Nagaoka, Tsuji, & Osawa, 1981).

Molecular Structure Analysis

Understanding the molecular structure of estriol 3-(beta-D-glucuronide) sodium salt is crucial for its chemical characterization. While specific studies on its molecular structure analysis were not directly found, related research on estriol conjugates provides insights into the complex structure of these compounds. Techniques such as mass spectrometry have been employed to analyze the structure of estriol conjugates, indicating the potential for detailed molecular characterization (Adlercreutz, Soltmann, & Tikkanen, 1974).

Chemical Reactions and Properties

The chemical reactions and properties of estriol 3-(beta-D-glucuronide) sodium salt involve its behavior in biological systems and its interactions with other molecules. Research has shown that estriol conjugates can be involved in complex chemical reactions, including enzymatic processes crucial for their synthesis and breakdown (Kuuranne, Aitio, Vahermo, Elovaara, & Kostiainen, 2002).

Scientific Research Applications

Application

Estriol 3-(β-D-glucuronide) sodium salt has been used in the analysis of estrogens in surface water .

Method of Application

A derivatisation-based methodology was applied to detect estrogen in free and conjugated forms including some isomers simultaneously using liquid chromatography tandem mass spectrometry (LC-MSn) .

Results

The established methodology was applied to profile the presence of targeted estrogens in natural surface water samples. Out of the ten compounds of interest, three free estrogens (E1, E2, E3) and two sulphate estrogens (E1-3S and E2-3S) were found over their method quantification limits (MQLs), being in the range of 0.05–0.32 ng L−1 .

Biochemistry

Application

β-Estradiol 3- (β-D-glucuronide) sodium salt has been used in estrogen administration .

Method of Application

The specific methods of application are not detailed in the source, but it is likely that this compound is administered in a controlled manner to study its effects .

Results

The specific results or outcomes of this application are not detailed in the source .

Pharmacology

Application

Estriol 3-β-D-glucuronide binds to basolateral and canalicular liver plasma membranes .

Method of Application

This compound is likely used in in vitro studies to understand its interaction with liver plasma membranes .

Results

Estriol 3-β-D-glucuronide binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively .

Biomedical Research

Application

Estriol 3-O-b-D-glucuronide sodium salt is used in the biomedical sector, specifically in the treatment of hormonally-induced ailments, including menopausal symptoms and hormonally-specific malignancies .

Method of Application

The specific methods of application are not detailed in the source, but it is likely that this compound is administered in a controlled manner to study its effects .

Results

The specific results or outcomes of this application are not detailed in the source .

Reproductive Biology

Application

β-Estradiol 17- (β-D-glucuronide) sodium salt has been used as a constituent of modified synthetic oviduct fluid (m-SOF) for maturation of bovine cumulus oocyte complexes (COC) .

Method of Application

This compound is likely used in in vitro studies to understand its interaction with bovine cumulus oocyte complexes .

Results

The specific results or outcomes of this application are not detailed in the source .

properties

InChI

InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEVKFHIFIXRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585144
Record name PUBCHEM_16219307
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estriol 3-(beta-D-glucuronide) sodium salt

CAS RN

15087-06-6
Record name PUBCHEM_16219307
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estriol 3-(β-D-glucuronide) sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 2
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 3
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 4
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 5
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 6
Estriol 3-(beta-D-glucuronide) sodium salt

Citations

For This Compound
1
Citations
MK Melby - 2007 - search.proquest.com
Cross-cultural studies have shown that the experience of menopause is not uniform, and the present exploration of biocultural aspects of kōnenki (climacteric) among Japanese women …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.